

In-Depth Technical Guide: Certificate of Analysis for Mycophenolic Acid Glucuronide-d3

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Compound of Interest

Compound Name: *Mycophenolic acid glucuronide-d3*

Cat. No.: *B12423270*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Mycophenolic Acid Glucuronide-d3** (MPAG-d3). MPAG-d3 is the deuterated stable isotope-labeled internal standard for Mycophenolic Acid Glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug Mycophenolic Acid (MPA). Its use is critical for accurate quantification of MPAG in biological matrices during therapeutic drug monitoring and pharmacokinetic studies.

Compound Identification and Specifications

A Certificate of Analysis for MPAG-d3 will begin with fundamental identifying information and key physical and chemical properties.

Identifier	Value	Source
Compound Name	Mycophenolic Acid β -D-Glucuronide-d3	[1][2]
Synonyms	Mycophenolic Acid-d3 Glucuronide, MPAG-d3	[1][2]
Molecular Formula	C ₂₃ H ₂₅ D ₃ O ₁₂	[1][2]
Molecular Weight	499.48 g/mol	[1][2]
CAS Number (Unlabeled)	31528-44-6	[1][2][3]
Appearance	Off-white to Pale Beige Solid	[1]
Solubility	Slightly soluble in Methanol and heated Water	[1]
Storage Conditions	-20°C	

Quantitative Analysis Data

The core of a CoA is the quantitative data that certifies the quality and purity of the material. This data is derived from various analytical techniques.

Parameter	Specification	Typical Value	Source
Chemical Purity (by HPLC)	≥95%	95.83% (at 215 nm)	[1][3]
Isotopic Purity (Atom % D)	≥99%	Conforms to structure	[1][3]
Concentration (for solutions)	As specified	100 µg/mL in Acetonitrile	[4]
Identity (by NMR)	Conforms to structure	Conforms	[3]
Identity (by Mass Spectrometry)	Conforms to structure	Conforms	[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the results presented in the CoA. Below are typical protocols for the key analytical tests performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is employed to determine the chemical purity of MPAG-d3 by separating it from any impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase column, such as a Zorbax Eclipse-XDB-C8 or a C18 column, is commonly used.^[5]
- **Mobile Phase:** A gradient elution is often used, consisting of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and an organic phase (e.g., methanol with 0.1% formic acid).^[6]
- **Flow Rate:** A typical flow rate is between 0.2 and 0.5 mL/min.^{[6][7]}
- **Detection:** UV detection at 215 nm is a common wavelength for analyzing MPA and its metabolites.
- **Procedure:** A known concentration of the MPAG-d3 standard is dissolved in a suitable solvent and injected into the HPLC system. The area of the MPAG-d3 peak is compared to the total area of all peaks to calculate the purity.

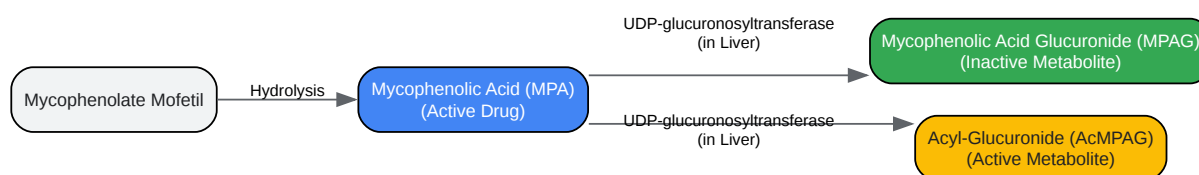
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of MPAG-d3 and to accurately quantify it, often in complex biological matrices. It is the gold standard for therapeutic drug monitoring of MPA and its metabolites.^[4]

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
- Ionization Mode: Electrospray ionization (ESI) can be used in either positive or negative mode.[7]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (MPAG) and the internal standard (MPAG-d3).
 - MPA-d3 Transition (example): m/z 324.2 > 210.0[6]
 - MPAG Transition (example): m/z 495.2 > 319.25[7]
- Sample Preparation: For biological samples, a protein precipitation step is typically performed using acetonitrile, sometimes in conjunction with zinc sulfate.[8] The supernatant is then injected into the LC-MS/MS system.
- Quantification: A calibration curve is generated by analyzing a series of known concentrations of the non-labeled MPAG standard with a fixed concentration of the MPAG-d3 internal standard. The concentration of MPAG in unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

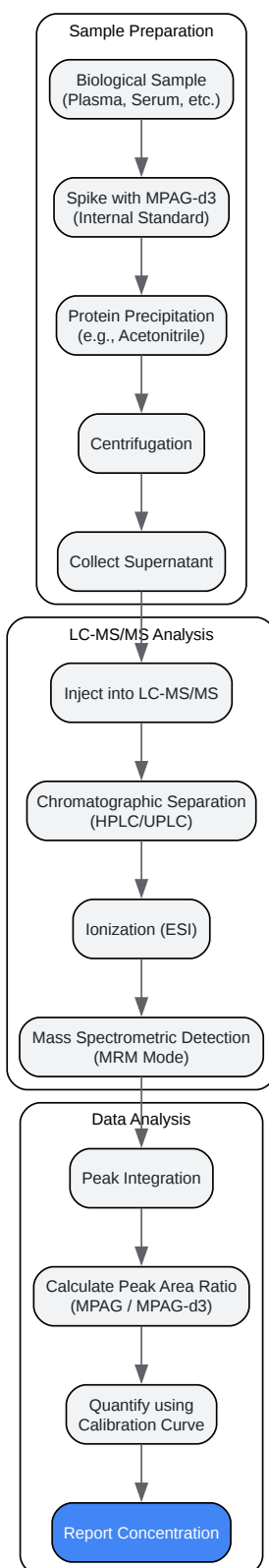
Visualization of Key Processes

Diagrams are provided to illustrate the metabolic pathway of Mycophenolic Acid and the analytical workflow for its quantification.



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Caption: Metabolic pathway of Mycophenolate Mofetil to its metabolites.



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Caption: Analytical workflow for the quantification of MPAG using LC-MS/MS.

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